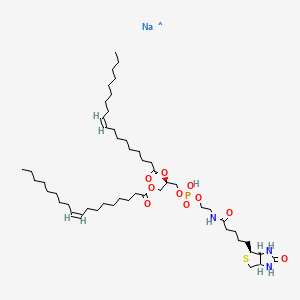

18:1 Biotinyl PE

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

384835-53-4 |

|---|---|

Fórmula molecular |

C51H91N3NaO10PS |

Peso molecular |

992.3 g/mol |

Nombre IUPAC |

sodium 2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate |

InChI |

InChI=1S/C51H92N3O10PS.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-48(56)61-41-44(64-49(57)38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)42-63-65(59,60)62-40-39-52-47(55)36-34-33-35-46-50-45(43-66-46)53-51(58)54-50;/h17-20,44-46,50H,3-16,21-43H2,1-2H3,(H,52,55)(H,59,60)(H2,53,54,58);/q;+1/p-1/b19-17-,20-18-;/t44-,45+,46+,50+;/m1./s1 |

Clave InChI |

ZGFSYDGJPSEMJM-AOAFAMOJSA-M |

SMILES isomérico |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] |

SMILES canónico |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 18:1 Biotinyl PE for Researchers and Drug Development Professionals

An Introduction to 18:1 Biotinyl PE: A Versatile Tool in Membrane Research and Targeted Drug Delivery

This compound, scientifically known as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl), is a functionalized phospholipid that has become an indispensable tool in various fields of biological and pharmaceutical research. Its unique structure, combining the amphipathic nature of a phospholipid with the high-affinity binding of biotin (B1667282) to streptavidin, allows for the specific anchoring of molecules to lipid bilayers. This property is extensively utilized in the creation of model cell membranes, the study of receptor-ligand interactions, and the development of targeted drug delivery systems.

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a general synthesis methodology, and detailed experimental protocols for its application in liposome (B1194612) and supported lipid bilayer systems. Furthermore, it delves into the investigation of specific signaling pathways, such as T-cell receptor and integrin signaling, that can be elucidated using this versatile lipid.

Core Properties and Data Presentation

This compound is characterized by its oleoyl (B10858665) (18:1) fatty acid chains, which confer fluidity to the lipid bilayers it incorporates into. The biotin moiety is attached to the headgroup of the phosphatidylethanolamine (B1630911) (PE), making it accessible for binding to streptavidin and its derivatives.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Synonyms | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl), DOPE-Biotin | [1] |

| Molecular Formula | C₅₁H₉₁N₃O₁₀PS | [2] |

| Molecular Weight | ~992.3 g/mol | [1] |

| CAS Number | 384835-53-4 | [1] |

| Appearance | White to off-white solid or colorless oil | [2] |

| Purity | Typically >95% | [2] |

| Solubility | Soluble in chloroform (B151607), methanol, and other organic solvents | [2] |

| Storage | Recommended at -20°C in a dry, dark environment | [2] |

Synthesis of this compound

The primary amino group of the ethanolamine (B43304) headgroup of DOPE acts as a nucleophile, attacking the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. The reaction is typically carried out in an aprotic organic solvent in the presence of a non-nucleophilic base to neutralize the acid formed during the reaction.

Experimental Protocols

The utility of this compound is most evident in its application in model membrane systems. Below are detailed protocols for the preparation of biotinylated liposomes and supported lipid bilayers, as well as a method for conjugating antibodies to these structures.

Protocol 1: Preparation of Biotinylated Liposomes by Extrusion

This protocol describes the formation of unilamellar liposomes containing this compound using the extrusion method.

Materials:

-

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

-

This compound

-

Chloroform

-

Hydration buffer (e.g., phosphate-buffered saline, PBS)

-

Mini-extruder set with polycarbonate membranes (e.g., 100 nm pore size)

-

Glass vials

-

Nitrogen gas stream

-

Vacuum desiccator

-

Water bath sonicator

Procedure:

-

Lipid Film Formation:

-

In a clean glass vial, dissolve the desired amounts of DOPC and this compound (e.g., a 99:1 molar ratio) in chloroform.

-

Evaporate the chloroform under a gentle stream of nitrogen gas while rotating the vial to form a thin lipid film on the bottom and sides.

-

Place the vial in a vacuum desiccator for at least 1 hour to remove any residual solvent.

-

-

Hydration:

-

Add the hydration buffer to the vial containing the lipid film. The volume will depend on the desired final lipid concentration (typically 1-10 mg/mL).

-

Vortex the vial vigorously to disperse the lipid film, creating a suspension of multilamellar vesicles (MLVs). The solution will appear milky.

-

-

Extrusion:

-

Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

-

Draw the MLV suspension into one of the syringes of the extruder.

-

Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times). This process forces the lipids to reassemble into unilamellar vesicles of a defined size.

-

The resulting liposome solution should be translucent.

-

-

Storage:

-

Store the biotinylated liposomes at 4°C. For long-term storage, it is advisable to use a buffer containing a cryoprotectant and store at -80°C.

-

Protocol 2: Formation of Supported Lipid Bilayers (SLBs)

This protocol details the creation of a planar lipid bilayer on a solid support, such as a glass coverslip, incorporating this compound.

Materials:

-

Biotinylated liposome solution (from Protocol 1)

-

Glass coverslips or other suitable solid support

-

Piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide - EXTREME CAUTION ADVISED ) or plasma cleaner

-

Buffer (e.g., PBS)

Procedure:

-

Substrate Cleaning:

-

Thoroughly clean the glass coverslips. This can be achieved by sonication in a series of solvents (e.g., acetone, ethanol, water) followed by treatment with piranha solution or a plasma cleaner to create a hydrophilic surface.

-

-

Bilayer Formation:

-

Place the cleaned coverslip in a suitable chamber.

-

Add the biotinylated liposome solution to the chamber, ensuring the surface of the coverslip is fully covered.

-

Incubate for 30-60 minutes at room temperature. During this time, the liposomes will adsorb to the hydrophilic surface, rupture, and fuse to form a continuous lipid bilayer.

-

-

Washing:

-

Gently wash the chamber with buffer to remove excess, non-fused liposomes. This can be done by carefully exchanging the buffer multiple times without exposing the bilayer to air.

-

-

Verification (Optional):

-

The formation of a continuous and fluid bilayer can be verified using techniques such as fluorescence recovery after photobleaching (FRAP), if a fluorescently labeled lipid was included in the liposome preparation.

-

Protocol 3: Streptavidin-Mediated Antibody Conjugation to Biotinylated Liposomes

This protocol describes the attachment of biotinylated antibodies to the surface of biotinylated liposomes using streptavidin as a molecular bridge.

Materials:

-

Biotinylated liposomes (from Protocol 1)

-

Streptavidin

-

Biotinylated antibody of interest

-

Buffer (e.g., PBS)

Procedure:

-

Incubation with Streptavidin:

-

To the biotinylated liposome solution, add a molar excess of streptavidin. The exact ratio should be optimized for the specific application.

-

Incubate for 30 minutes at room temperature with gentle mixing. This allows the streptavidin to bind to the biotin groups on the liposome surface.

-

-

Removal of Unbound Streptavidin (Optional but Recommended):

-

Unbound streptavidin can be removed by size exclusion chromatography or dialysis to prevent aggregation upon addition of the biotinylated antibody.

-

-

Incubation with Biotinylated Antibody:

-

Add the biotinylated antibody to the streptavidin-coated liposomes. The amount of antibody should be optimized based on the desired surface density.

-

Incubate for another 30-60 minutes at room temperature with gentle mixing. The biotinylated antibody will bind to the available biotin-binding sites on the streptavidin.

-

-

Characterization:

-

The successful conjugation of the antibody to the liposomes can be confirmed by various methods, such as dynamic light scattering (DLS) to measure changes in particle size, or by using a fluorescently labeled antibody and measuring the fluorescence associated with the liposomes.

-

Visualization of Signaling Pathways and Experimental Workflows

The use of this compound in model membrane systems provides a powerful platform to reconstitute and study complex cellular signaling events in a controlled environment. Below are diagrams illustrating key signaling pathways that can be investigated using this technology.

T-Cell Receptor (TCR) Signaling

Supported lipid bilayers incorporating this compound can be used to present peptide-MHC (pMHC) complexes and adhesion molecules (like ICAM-1) to T-cells, mimicking an antigen-presenting cell. This allows for the detailed study of the formation of the immunological synapse and the downstream signaling cascade.[3][4][5]

Upon engagement of the TCR with pMHC, a signaling cascade is initiated, involving the recruitment and activation of kinases like Lck and ZAP70.[3] These kinases phosphorylate key adaptor proteins such as LAT and SLP-76, leading to the assembly of a large signaling complex.[3] This complex then activates multiple downstream pathways, including calcium flux, actin polymerization, and the Ras-MAPK pathway, ultimately leading to T-cell activation.[3]

Integrin Signaling

Biotinylated liposomes or supported lipid bilayers can be functionalized with ligands for integrins, such as RGD peptides, to study cell adhesion and subsequent signaling events.[6][7][8] This is particularly relevant in the fields of cancer research and angiogenesis.

Binding of RGD-functionalized surfaces to integrins on the cell surface leads to integrin clustering and the recruitment of focal adhesion proteins.[8] A key early event is the autophosphorylation of Focal Adhesion Kinase (FAK), which then serves as a docking site for other signaling molecules, including Src family kinases.[8] This initiates a cascade of phosphorylation events and the activation of downstream effectors such as the PI3K/Akt pathway, which promotes cell survival, and Rho family GTPases, which regulate the actin cytoskeleton and are crucial for cell migration and adhesion.[8]

Conclusion

This compound is a powerful and versatile tool for researchers in both basic science and drug development. Its ability to be incorporated into lipid bilayers and subsequently functionalized via the high-affinity biotin-streptavidin interaction provides a robust platform for creating well-defined model systems. These systems are invaluable for dissecting complex cellular processes, such as signal transduction at the cell membrane, and for developing novel targeted therapeutic strategies. The protocols and pathway diagrams provided in this guide serve as a foundation for the application of this compound in a wide range of experimental contexts.

References

- 1. Ligand-activated epidermal growth factor receptor (EGFR) signaling governs endocytic trafficking of unliganded receptor monomers by non-canonical phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2-Dioleoyl-sn-Glycero-3-Phosphoethanolamine-N-Biotinyl Sodium Salt - CD BioSustainable [sustainable-bio.com]

- 3. Reconstitution of TCR signaling using supported lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reconstitution of TCR Signaling Using Supported Lipid Bilayers | Springer Nature Experiments [experiments.springernature.com]

- 5. Reconstitution of TCR Signaling Using Supported Lipid Bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hybrid PET/optical imaging of integrin αVβ3 receptor expression using a 64Cu-labeled streptavidin/biotin-based dimeric RGD peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel RGD lipopeptides for the targeting of liposomes to integrin-expressing endothelial and melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. αvβ3 integrin-targeted magnetic resonance imaging in a pancreatic cancer mouse model using RGD-modified liposomes encapsulated with Fe-deferoxamine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) for Researchers and Drug Development Professionals

An Introduction to a Versatile Tool in Bioconjugation and Membrane Research

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl), commonly known as 18:1 Biotinyl PE or DOPE-Biotin, is a functionalized phospholipid that has become an indispensable tool in various fields of life sciences, including biochemistry, molecular biology, and pharmaceutical sciences. This guide provides a comprehensive overview of its structure, properties, and applications, with a focus on its utility in drug delivery systems and the study of cellular signaling pathways.

Core Structural Features and Properties

This compound is an amphiphilic molecule composed of a hydrophilic head group and a hydrophobic tail. The structure consists of a glycerol (B35011) backbone esterified with two oleic acid chains at the sn-1 and sn-2 positions. The phosphate (B84403) group at the sn-3 position is linked to an ethanolamine, which is further conjugated to a biotin (B1667282) molecule.[1][2] The oleic acid chains are unsaturated, containing a cis double bond, which imparts fluidity to lipid bilayers into which it is incorporated. The biotin moiety provides a high-affinity binding site for avidin (B1170675) and streptavidin, a property that is central to its wide range of applications.[3][4]

The sodium salt form of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) is also commonly used.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) is presented in the table below.

| Property | Value | Source |

| Synonyms | This compound, DOPE-Biotin | [1] |

| Molecular Formula | C₅₁H₉₂N₃O₁₀PS | [5] |

| Molecular Weight | 970.34 g/mol | [5] |

| Appearance | White to off-white solid | [5] |

| Solubility | Soluble in chloroform (B151607), methanol, and other organic solvents. | [5] |

| Storage | Recommended storage at -20°C in a dry, dark place. | [5][6] |

The Power of the Biotin-Avidin Interaction

The utility of this compound is fundamentally linked to the exceptionally strong and specific non-covalent interaction between biotin (Vitamin H) and the proteins avidin or streptavidin.[3][7] This interaction is one of the strongest known in nature, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M.[3][8] This near-irreversible binding is rapid and stable across a wide range of pH, temperature, and denaturing conditions.[8]

This robust interaction forms the basis for numerous applications where specific and stable tethering of molecules or structures is required.

Key Kinetic and Affinity Data

| Parameter | Value | Description | Source |

| Dissociation Constant (Kd) | ~10⁻¹⁴ - 10⁻¹⁵ M | A measure of the binding affinity between biotin and streptavidin/avidin. A lower Kd indicates a stronger interaction. | [3][8] |

| Association Rate Constant (kon) | ~10⁵ to 10⁷ M⁻¹s⁻¹ | The rate at which biotin and avidin/streptavidin associate to form a complex. | [9][10] |

| Dissociation Rate Constant (koff) | ~2.4 x 10⁻⁶ s⁻¹ (for streptavidin) | The rate at which the biotin-streptavidin complex dissociates. | [11] |

Experimental Protocols and Methodologies

The unique properties of this compound make it a valuable component in a variety of experimental setups. Below are detailed protocols for some of its key applications.

Preparation of Biotinylated Liposomes

Biotinylated liposomes are widely used for targeted drug delivery, immunoassays, and as model membrane systems. This compound is incorporated into the lipid bilayer during the liposome (B1194612) formulation process.

Materials:

-

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other desired phospholipids (B1166683)

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (this compound)

-

Chloroform

-

Phosphate-buffered saline (PBS), pH 7.4

-

Round-bottom flask

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

-

Lipid Film Formation:

-

In a round-bottom flask, dissolve the desired phospholipids (e.g., DOPC) and this compound (typically at a molar ratio of 0.1-5%) in chloroform.

-

Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.

-

Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with PBS (pH 7.4) by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a mini-extruder. Pass the lipid suspension through the membrane multiple times (e.g., 11-21 times) to ensure a homogenous size distribution.

-

-

Characterization:

-

The size distribution and zeta potential of the resulting biotinylated liposomes can be determined by dynamic light scattering (DLS).

-

Streptavidin/Avidin Binding Assay

This assay is used to confirm the presence and accessibility of the biotin groups on the surface of the prepared liposomes.

Materials:

-

Biotinylated liposomes

-

Streptavidin or Avidin, often conjugated to a fluorescent dye (e.g., FITC-streptavidin) or an enzyme (e.g., HRP-streptavidin)

-

PBS, pH 7.4

-

Microplate reader or fluorescence microscope

Protocol:

-

Immobilize the biotinylated liposomes onto a surface (e.g., a microplate well).

-

Wash with PBS to remove any unbound liposomes.

-

Add a solution of fluorescently or enzymatically labeled streptavidin/avidin to the immobilized liposomes and incubate for 30-60 minutes at room temperature.

-

Wash thoroughly with PBS to remove any unbound streptavidin/avidin.

-

Quantify the amount of bound streptavidin/avidin by measuring the fluorescence or enzymatic activity. A higher signal indicates successful incorporation and accessibility of biotin on the liposome surface.

Affinity Chromatography for Vesicle Purification

Biotinylated vesicles can be purified from a mixture using affinity chromatography with an avidin or streptavidin-functionalized resin.

Materials:

-

Crude preparation of biotinylated vesicles

-

Streptavidin- or avidin-agarose column

-

Binding/Wash Buffer (e.g., PBS, pH 7.4)

-

Elution Buffer (e.g., high concentration of free biotin in PBS, or a denaturing buffer for irreversible binding)

Protocol:

-

Equilibrate the streptavidin-agarose column with Binding/Wash Buffer.

-

Load the crude vesicle preparation onto the column. The biotinylated vesicles will bind to the immobilized streptavidin.

-

Wash the column extensively with Binding/Wash Buffer to remove any unbound vesicles and contaminants.

-

Elute the bound biotinylated vesicles. For reversible binding (using monomeric avidin), elution can be achieved by competing with a high concentration of free biotin. For the strong interaction with tetrameric streptavidin, elution may require harsher conditions that could disrupt the vesicle integrity.

Applications in Research and Drug Development

Drug Delivery Systems

The ability to functionalize liposomes and other nanoparticles with biotin has significant implications for targeted drug delivery.[12] Biotinylated drug carriers can be targeted to specific cells or tissues by pre-targeting with an avidin/streptavidin-conjugated antibody or ligand that recognizes a cell-surface receptor. This modular approach allows for a versatile and specific drug delivery platform.

DOT Script for Drug Delivery Workflow

Caption: Workflow for targeted drug delivery using biotinylated liposomes.

Investigating Cellular Signaling Pathways

Biotinylated lipids are powerful tools for studying membrane-associated signaling events. By incorporating this compound into artificial lipid bilayers or cellular membranes, researchers can immobilize and study the interactions of membrane receptors and associated signaling proteins.

A notable example is the study of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[13][14] EGFR is a transmembrane receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[15] Its dysregulation is implicated in various cancers.

Biotinylated liposomes or nanodiscs containing reconstituted EGFR can be immobilized on a streptavidin-coated surface. This allows for controlled studies of ligand (EGF) binding, receptor dimerization, and subsequent autophosphorylation, which are the initial steps in the EGFR signaling cascade.[13] This in vitro system provides a powerful platform to screen for inhibitors of EGFR activation.

DOT Script for EGFR Signaling Investigation

Caption: Simplified schematic of the EGFR signaling pathway investigation using immobilized biotinylated liposomes.

Conclusion

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) is a highly versatile and valuable phospholipid for researchers and drug development professionals. Its unique combination of lipid characteristics and the specific, high-affinity biotin tag enables a wide array of applications, from the construction of sophisticated drug delivery systems to the detailed investigation of complex cellular signaling pathways. The experimental protocols and conceptual workflows presented in this guide highlight the practical utility of this molecule and provide a foundation for its application in innovative research and therapeutic development.

References

- 1. 1,2-DIOLEOYL-SN-GLYCERO-3-PHOSPHOETHANOLAMINE-N-(BIOTINYL) (SODIUM SALT);this compound [en.highfine.com]

- 2. avantiresearch.com [avantiresearch.com]

- 3. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]

- 5. 1,2-Dioleoyl-sn-Glycero-3-Phosphoethanolamine-N-Biotinyl Sodium Salt - CD BioSustainable [sustainable-bio.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Streptavidin - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin | PLOS One [journals.plos.org]

- 10. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dissociation rate constant of the biotin-streptavidin complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. EGF-liposomes promote efficient EGFR targeting in xenograft colocarcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Regulation of human EGF receptor by lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kinase-Catalyzed Biotinylation to Map Cell Signaling Pathways: Application to Epidermal Growth Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide to the Mechanism of Action of 18:1 Biotinyl PE

For Researchers, Scientists, and Drug Development Professionals

Abstract

18:1 Biotinyl PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl)) is a functionalized phospholipid integral to targeted drug delivery systems. Its mechanism of action does not lie in direct therapeutic efficacy but in its role as a high-affinity targeting ligand. Incorporated into liposomes and other nanoparticles, this compound facilitates the precise delivery of therapeutic payloads to specific cells and tissues through the remarkably strong and specific interaction between biotin (B1667282) and avidin (B1170675) or streptavidin. This guide elucidates the core principles of this mechanism, from the preparation of biotinylated liposomes to their cellular uptake and intracellular fate, supported by experimental data and detailed protocols.

Core Mechanism: The Biotin-Streptavidin Bridge

The primary mechanism of action of this compound revolves around the non-covalent, yet exceptionally stable, interaction between biotin (Vitamin B7) and the proteins avidin or streptavidin. This interaction is one of the strongest known in nature, characterized by a very low dissociation constant (Kd).

When this compound is incorporated into the lipid bilayer of a liposome (B1194612) or nanoparticle, the biotin moiety is displayed on the surface. This allows for a highly specific "bridging" to a target cell or tissue. The targeting is typically achieved in a two-step or pre-targeted approach:

-

Target Recognition: A targeting moiety (e.g., a monoclonal antibody, peptide, or aptamer) that specifically recognizes a cell surface receptor on the target cell is conjugated to streptavidin or avidin.

-

Nanoparticle Binding: The streptavidin-conjugated targeting moiety is administered, followed by the biotinylated liposomes carrying the therapeutic agent. The streptavidin acts as a bridge, binding to the targeting moiety on the cell surface and to the biotin on the liposome, leading to the accumulation of the therapeutic carrier at the desired site.

Alternatively, a pre-complex of the biotinylated liposome and the streptavidin-conjugated targeting ligand can be formed before administration.

Quantitative Data

The efficiency of the biotin-streptavidin targeting strategy is underscored by the quantitative parameters of their interaction and the resulting cellular uptake.

| Parameter | Value | Reference |

| Biotin-Avidin/Streptavidin Dissociation Constant (Kd) | ~10⁻¹⁴ - 10⁻¹⁵ M | [Not explicitly found in search results, but this is a well-established value in biochemistry] |

| Association Rate Constant (kon) | 10⁵ - 10⁷ M⁻¹s⁻¹ | [Not explicitly found in search results, but this is a well-established value in biochemistry] |

| Dissociation Rate Constant (koff) | ~10⁻⁶ - 10⁻⁴ s⁻¹ | [Not explicitly found in search results, but this is a well-established value in biochemistry] |

| Cellular Uptake of Biotinylated Liposomes vs. Non-targeted Liposomes | Increased uptake observed | [Not explicitly found in search results, but this is a well-established value in biochemistry] |

Experimental Protocols

Preparation of this compound-Containing Liposomes

A common method for preparing biotinylated liposomes is the thin-film hydration and extrusion technique.[1][2]

Materials:

-

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other desired structural lipid

-

Cholesterol

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Rotary evaporator

-

Water bath

Protocol:

-

Dissolve the desired lipids (e.g., DOPC, cholesterol, and this compound in a specific molar ratio) in chloroform in a round-bottom flask.

-

Create a thin lipid film on the wall of the flask by removing the chloroform using a rotary evaporator under reduced pressure and with gentle rotation in a water bath set above the lipid transition temperature.

-

Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film by adding PBS (pH 7.4) and agitating the flask. This will form multilamellar vesicles (MLVs).

-

To create unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. Pass the suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) multiple times (typically 11-21 passes) using a lipid extruder.

Streptavidin-Biotinylated Liposome Binding Assay

This assay quantifies the binding of biotinylated liposomes to streptavidin.[3]

Materials:

-

Biotinylated liposomes (prepared as in 3.1) containing a fluorescent lipid marker (e.g., Rhodamine-PE).

-

Streptavidin-coated microtiter plates.

-

PBS (pH 7.4).

-

Plate reader with fluorescence detection capabilities.

Protocol:

-

Wash the streptavidin-coated microtiter plate wells with PBS.

-

Add serial dilutions of the fluorescently labeled biotinylated liposomes to the wells.

-

Incubate the plate for a specified time (e.g., 1 hour) at room temperature to allow for binding.

-

Wash the wells thoroughly with PBS to remove any unbound liposomes.

-

Measure the fluorescence intensity in each well using a plate reader. The intensity of the fluorescence is proportional to the amount of bound liposomes.

Quantification of Cellular Uptake by Flow Cytometry

This protocol measures the internalization of biotinylated liposomes into target cells.[4][5]

Materials:

-

Target cells (expressing the receptor for the chosen targeting moiety).

-

Streptavidin-conjugated targeting antibody.

-

Fluorescently labeled biotinylated liposomes (e.g., containing DiD dye).

-

Cell culture medium.

-

Flow cytometer.

-

Trypsin or other cell detachment solution.

-

FACS buffer (PBS with 1% BSA).

Protocol:

-

Seed the target cells in a multi-well plate and allow them to adhere overnight.

-

Incubate the cells with the streptavidin-conjugated targeting antibody for a specific duration.

-

Wash the cells to remove unbound antibody.

-

Add the fluorescently labeled biotinylated liposomes to the cells and incubate for various time points.

-

Wash the cells with cold PBS to stop uptake and remove unbound liposomes.

-

Detach the cells from the plate using trypsin.

-

Resuspend the cells in FACS buffer.

-

Analyze the cell suspension using a flow cytometer to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity, which correspond to the cellular uptake of the liposomes.

Visualizations

Caption: The core targeting mechanism of this compound liposomes.

Caption: Cellular uptake and intracellular trafficking of biotinylated liposomes.

Caption: Experimental workflow for studying this compound liposomes.

Signaling Pathways and Intracellular Fate

The incorporation of this compound into a liposome does not, in itself, trigger specific downstream signaling cascades. The primary event following the binding of the targeted liposome to the cell surface is receptor-mediated endocytosis .[6][7]

Upon binding of the streptavidin-conjugated targeting ligand to its cognate receptor, the cell membrane invaginates, engulfing the liposome and forming an early endosome. The endosome then matures into a late endosome and may fuse with a lysosome. The acidic environment and enzymatic activity within the lysosome can lead to the degradation of the liposome and the release of its encapsulated therapeutic payload into the cytoplasm. The specific downstream signaling events are then dictated by the nature of the released drug or therapeutic agent.

The efficiency of endosomal escape is a critical factor in the efficacy of liposomal drug delivery. Some liposome formulations are designed with pH-sensitive lipids that destabilize in the acidic environment of the endosome, facilitating the release of the cargo before lysosomal degradation.

Conclusion

This compound is a powerful tool in the field of targeted drug delivery. Its mechanism of action is elegantly simple yet highly effective, relying on the robust and specific biotin-streptavidin interaction to deliver therapeutic payloads to designated cellular targets. Understanding the principles of biotinylated liposome preparation, the kinetics of the biotin-streptavidin bond, and the process of receptor-mediated endocytosis is crucial for the rational design and optimization of novel targeted therapies. This guide provides a foundational understanding of these core concepts for researchers and professionals in drug development.

References

- 1. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Binding of biotinated-liposomes to streptavidin is influenced by liposome composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. wjgnet.com [wjgnet.com]

- 7. Intracellular trafficking mechanism, from intracellular uptake to extracellular efflux, for phospholipid/cholesterol liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of Biotinylated Lipids in Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylated lipids are powerful and versatile tools in modern biological research and drug development. By incorporating a biotin (B1667282) molecule into a lipid structure, these modified lipids can be integrated into liposomes and other lipid-based nanocarriers. This imparts the ability to leverage the high-affinity, non-covalent interaction between biotin and streptavidin (or its analogues like avidin (B1170675) and neutravidin), one of the strongest known biological interactions.[1][2][3] This guide provides a comprehensive technical overview of the core applications of biotinylated lipids, complete with quantitative data, detailed experimental protocols, and visualizations to facilitate understanding and implementation in the laboratory.

The fundamental principle behind the utility of biotinylated lipids lies in the biotin-streptavidin interaction, which has a dissociation constant (Kd) on the order of 10⁻¹⁴ to 10⁻¹⁵ M.[2][3] This exceptionally strong and specific binding allows for a modular and robust approach to surface functionalization of lipid assemblies. Biotinylated lipids, such as biotin-conjugated phosphatidylethanolamine (B1630911) (PE), cholesterol, or DSPE-PEG, can be incorporated into liposomes during their formulation.[4] These biotinylated liposomes can then be linked to streptavidin-conjugated molecules, including antibodies, peptides, or enzymes, for a wide range of applications.

Core Applications of Biotinylated Lipids

The unique properties of biotinylated lipids have led to their widespread use in several key research areas:

-

Targeted Drug Delivery: Biotinylated liposomes are extensively used to deliver therapeutic agents to specific cells or tissues.[3][5][6] This can be achieved through a "pre-targeting" approach where a biotin-conjugated antibody is first administered to bind to the target cell, followed by the administration of a streptavidin-conjugated drug-loaded liposome (B1194612). Alternatively, the liposome itself can be decorated with a targeting ligand via a biotin-streptavidin bridge.[7][8]

-

Protein Interaction Studies: Biotinylated lipids are instrumental in studying protein-lipid and protein-protein interactions.[9][10] By immobilizing biotinylated liposomes on a streptavidin-coated surface, researchers can perform pull-down assays to identify and characterize proteins that bind to specific lipid compositions.[11]

-

Immunoassays: The high specificity of the biotin-streptavidin interaction is leveraged in various immunoassay formats, such as enzyme-linked immunosorbent assays (ELISAs).[12] Biotinylated liposomes can be used to capture or detect analytes with high sensitivity.[13]

-

Cell Adhesion Studies: Biotinylated lipids allow for the creation of well-defined surfaces to study cell adhesion phenomena.[14][15][16] By immobilizing biotinylated liposomes or creating supported lipid bilayers on streptavidin-coated substrates, researchers can investigate the interactions between cells and specific lipid environments or anchored proteins.

-

Signal Transduction Research: Biotinylated lipids are employed as tools to investigate signaling pathways, particularly those involving G-protein coupled receptors (GPCRs).[17][18] Proximity labeling techniques, such as BioID and TurboID, utilize biotin ligase-fused receptors to biotinylate nearby proteins, which can then be identified by mass spectrometry.[19][20]

Data Presentation

The following tables summarize key quantitative data related to the applications of biotinylated lipids.

| Parameter | Value | Lipid System | Measurement Method | Reference |

| Binding Affinity (Kd) | ||||

| Biotin - Streptavidin | ~10⁻¹⁴ M | In solution | Not Specified | [2] |

| Biotin - Avidin | ~10⁻¹⁵ M | In solution | Not Specified | [3] |

| HABA - Avidin | 6 x 10⁻⁶ M | In solution | HABA displacement assay | [21] |

| Biotin - Monomeric Avidin | ~10⁻⁷ - 10⁻⁸ M | In solution | Not Specified | [2] |

| Liposome Formulation & Characterization | ||||

| Biotinylated Lipid Content | 1 mol% | POPC liposomes | Formulation | [22] |

| Biotinylated Lipid Content | 1% mol | Immunosome®-Biotin | Formulation | [7] |

| Liposome Size | ~150 nm | Biotin-liposomes | Not Specified | [15] |

| In Vivo Biodistribution (%ID/g) | ||||

| Tumor (Pre-targeted) | ~4 %ID/g | ⁹⁹mTc-labeled biotin-liposomes in SKOV3.ip1 xenografts | Radioactivity measurement | [23] |

| Liver (Pre-targeted) | ~2 %ID/g | ⁹⁹mTc-labeled biotin-liposomes in SKOV3.ip1 xenografts | Radioactivity measurement | [23] |

| Spleen (Pre-targeted) | ~2 %ID/g | ⁹⁹mTc-labeled biotin-liposomes in SKOV3.ip1 xenografts | Radioactivity measurement | [23] |

| Tumor (Non-targeted) | ~1 %ID/g | ⁹⁹mTc-labeled biotin-liposomes in SKOV3.ip1 xenografts | Radioactivity measurement | [23] |

| Liver (Non-targeted) | ~10 %ID/g | ⁹⁹mTc-labeled biotin-liposomes in SKOV3.ip1 xenografts | Radioactivity measurement | [23] |

| Spleen (Non-targeted) | ~12 %ID/g | ⁹⁹mTc-labeled biotin-liposomes in SKOV3.ip1 xenografts | Radioactivity measurement | [23] |

| Tumor | >10 %ID/g | ⁶⁷Ga-deferoxamine labeled liposomes in various tumor models | Radioactivity measurement | [24] |

Mandatory Visualizations

Experimental Workflows and Signaling Pathways

Experimental Protocols

Protocol 1: Preparation of Biotinylated Liposomes by Thin-Film Hydration and Extrusion

Materials:

-

Primary lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)

-

Cholesterol

-

Biotinylated lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[biotinyl(polyethylene glycol)-2000], DSPE-PEG(2000)-Biotin)

-

Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Mini-extruder

-

Polycarbonate membranes (e.g., 100 nm pore size)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

Methodology:

-

Lipid Film Formation:

-

Dissolve the desired amounts of the primary lipid, cholesterol, and biotinylated lipid in chloroform in a round-bottom flask. A typical molar ratio is 55:40:5 (primary lipid:cholesterol:biotinylated lipid), but this can be optimized for the specific application.

-

Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the phase transition temperature of the lipids.

-

Evaporate the chloroform under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask.

-

Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Warm the hydration buffer to a temperature above the lipid phase transition temperature.

-

Add the warm hydration buffer to the flask containing the lipid film. The volume of buffer will determine the final lipid concentration.

-

Gently rotate the flask by hand to hydrate (B1144303) the lipid film, leading to the formation of multilamellar vesicles (MLVs). This process may take 30-60 minutes.

-

-

Extrusion:

-

Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.

-

Transfer the MLV suspension into a syringe and pass it through the extruder a specified number of times (e.g., 11-21 times). This process forces the MLVs through the membrane pores, resulting in the formation of unilamellar vesicles (LUVs) with a more uniform size distribution.

-

-

Characterization:

-

Determine the size distribution and zeta potential of the prepared biotinylated liposomes using dynamic light scattering (DLS).

-

The morphology of the liposomes can be visualized using transmission electron microscopy (TEM) with negative staining or cryo-TEM.

-

Confirm the presence of biotin on the liposome surface using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[21]

-

Protocol 2: Pull-Down Assay to Identify Liposome-Binding Proteins

Materials:

-

Biotinylated liposomes (prepared as in Protocol 1)

-

Streptavidin-coated magnetic beads

-

Cell lysate containing potential binding proteins

-

Binding buffer (e.g., PBS with 0.05% Tween-20)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 0.1 M glycine, pH 2.5, or SDS-PAGE sample buffer)

-

Magnetic rack

-

Incubator/rotator

Methodology:

-

Immobilization of Biotinylated Liposomes:

-

Wash the streptavidin-coated magnetic beads with binding buffer according to the manufacturer's protocol.

-

Resuspend the beads in binding buffer and add the biotinylated liposome suspension.

-

Incubate for 30-60 minutes at room temperature with gentle rotation to allow the liposomes to bind to the beads.

-

Place the tube on the magnetic rack and discard the supernatant.

-

Wash the beads with binding buffer to remove any unbound liposomes.

-

-

Binding of Prey Proteins:

-

Resuspend the liposome-coated beads in binding buffer.

-

Add the cell lysate to the bead suspension.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow for protein binding.

-

-

Washing:

-

Place the tube on the magnetic rack and discard the supernatant.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins. The number of washes and the stringency of the wash buffer may need to be optimized.

-

-

Elution and Analysis:

-

Resuspend the beads in elution buffer to release the bound proteins.

-

Place the tube on the magnetic rack and collect the supernatant containing the eluted proteins.

-

Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting with specific antibodies. For identification of unknown proteins, mass spectrometry can be used.

-

Protocol 3: Liposome-Based ELISA for Antigen Detection

Materials:

-

Streptavidin-coated 96-well plate

-

Biotinylated liposomes encapsulating a reporter molecule (e.g., a fluorescent dye or an enzyme substrate)

-

Biotinylated capture antibody specific for the antigen of interest

-

Sample containing the antigen

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Lysis buffer (if using encapsulated reporter)

-

Plate reader

Methodology:

-

Immobilization of Capture Antibody:

-

Add the biotinylated capture antibody to the wells of the streptavidin-coated plate.

-

Incubate for 1 hour at room temperature.

-

Wash the wells with wash buffer to remove unbound antibody.

-

-

Blocking:

-

Add blocking buffer to each well and incubate for 1 hour at room temperature to prevent non-specific binding.

-

Wash the wells with wash buffer.

-

-

Antigen Binding:

-

Add the sample containing the antigen to the wells.

-

Incubate for 1-2 hours at room temperature.

-

Wash the wells with wash buffer to remove unbound antigen.

-

-

Detection with Biotinylated Liposomes:

-

Add the biotinylated liposomes (which will bind to a different epitope on the captured antigen via a streptavidin bridge, or are conjugated to a secondary antibody) to the wells.

-

Incubate for 1 hour at room temperature.

-

Wash the wells thoroughly with wash buffer to remove unbound liposomes.

-

-

Signal Generation and Detection:

-

If using liposomes with an encapsulated fluorescent dye, lyse the liposomes with a lysis buffer and measure the fluorescence using a plate reader.

-

If using liposomes with an encapsulated enzyme substrate, add the corresponding enzyme to trigger a colorimetric or chemiluminescent reaction and measure the signal.

-

Conclusion

Biotinylated lipids are indispensable tools in modern life sciences research, offering a robust and versatile platform for a multitude of applications. Their utility stems from the remarkably strong and specific interaction between biotin and streptavidin, enabling the precise and stable functionalization of lipid-based systems. From enhancing the therapeutic efficacy of drug delivery systems to elucidating complex protein interactions and signaling pathways, the applications of biotinylated lipids continue to expand. The protocols and data presented in this guide provide a solid foundation for researchers to harness the power of biotinylated lipids in their own investigations, driving forward innovation in both basic and applied science.

References

- 1. Binding of biotinated-liposomes to streptavidin is influenced by liposome composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Supported Lipid Bilayer Technology for the Study of Cellular Interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterisation of biotinylated liposomes for in vivo targeting applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biotinylated Liposomes - CD Bioparticles [cd-bioparticles.net]

- 5. Influence of molecular weight of PEG chain on interaction between streptavidin and biotin-PEG-conjugated phospholipids studied with QCM-D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Current trends in the use of liposomes for tumor targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encapsula.com [encapsula.com]

- 8. liposomes.ca [liposomes.ca]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. bioclone.net [bioclone.net]

- 11. researchgate.net [researchgate.net]

- 12. Liposome-Based Bioassays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A rapid and highly sensitive biomarker detection platform based on a temperature-responsive liposome-linked immunosorbent assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell adhesion on supported lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Supported bilayer membranes for reducing cell adhesion in microfluidic devices - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Analysis of Lipid GPCR Molecular Interactions by Proximity Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Workflow enhancement of TurboID-mediated proximity labeling for SPY signaling network mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Development of Biotinylated Liposomes Encapsulating Metformin for Therapeutic Targeting of Inflammation-Based Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

The Biotinyl Group in Lipids: A Technical Guide to a Versatile Molecular Tool

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of a biotinyl group to lipid molecules has provided a powerful and versatile tool for researchers across numerous disciplines, from fundamental cell biology to advanced drug development. The remarkable specificity and high affinity of the interaction between biotin (B1667282) and the proteins avidin (B1170675) and streptavidin form the basis of this technology's broad utility. This technical guide provides an in-depth exploration of the function of the biotinyl group in lipids, detailing its applications, the quantitative parameters of its interactions, and the experimental protocols that leverage this molecular tag.

The biotin molecule, a small water-soluble B vitamin (B7), can be readily incorporated into the structure of various lipids, typically attached to a fatty acid chain, without significantly altering the lipid's intrinsic biophysical properties. This modification allows for the precise manipulation and investigation of lipid-containing structures such as liposomes, lipid nanoparticles, and cell membranes. The core principle underpinning the use of biotinylated lipids is the extraordinarily strong non-covalent interaction with streptavidin, a tetrameric protein from Streptomyces avidinii, and avidin, a glycoprotein (B1211001) found in egg whites. This bond, with a dissociation constant (Kd) in the femtomolar to picomolar range, is one of the strongest known biological interactions, making it essentially irreversible under many experimental conditions.[1][2]

This guide will delve into the various applications of biotinylated lipids, including their use in targeted drug delivery, biosensing, membrane protein studies, and the investigation of signal transduction pathways. Furthermore, it will provide structured quantitative data, detailed experimental protocols for key applications, and visual representations of workflows and signaling pathways to facilitate a comprehensive understanding of this indispensable research tool.

Core Applications of Biotinylated Lipids

The utility of the biotinyl group in lipids stems from its ability to act as a highly specific and strong "handle" on lipid molecules and the structures they form. This allows for a wide array of applications in research and drug development.

Targeted Drug Delivery

Biotinylated lipids are integral to the development of targeted drug delivery systems.[3] Liposomes and lipid nanoparticles (LNPs) incorporating biotinylated lipids can be functionalized with targeting moieties.[4] This is typically achieved by conjugating the biotinylated lipid vesicles with streptavidin that is, in turn, bound to a targeting ligand, such as an antibody or a peptide that recognizes a specific cell surface receptor. This strategy enhances the delivery of therapeutic payloads to specific cells or tissues, thereby increasing efficacy and reducing off-target toxicity.[3] For instance, biotinylated liposomes have been explored for the oral delivery of insulin, where they have been shown to improve bioavailability compared to conventional liposomes.[5]

Biosensing and Diagnostics

In the realm of biosensors, biotinylated lipids are used to create functionalized surfaces for the detection of a wide range of analytes.[4] By incorporating biotinylated lipids into a supported lipid bilayer on a sensor chip, a surface is created that can specifically capture streptavidin-conjugated molecules. This is a common strategy in techniques like Surface Plasmon Resonance (SPR) for studying biomolecular interactions in a membrane environment.[6]

Membrane Protein and Lipid Raft Research

Biotinylated lipids are invaluable for studying the structure and function of membrane proteins and the organization of membrane microdomains like lipid rafts.[7] They allow for the immobilization of lipid vesicles or nanodiscs containing reconstituted membrane proteins onto streptavidin-coated surfaces.[8] This facilitates the study of protein-protein and protein-ligand interactions in a more native-like environment. Furthermore, cross-linking of biotinylated lipids can be used to induce the clustering of membrane components, mimicking cellular signaling events and allowing for the investigation of the role of lipid rafts in these processes.[7]

Affinity Purification and Pull-Down Assays

The strong biotin-streptavidin interaction is leveraged for the purification of lipid vesicles and the identification of lipid-binding proteins.[9] By incubating cell lysates with biotinylated liposomes, proteins that interact with these lipids can be captured. The entire complex can then be isolated using streptavidin-coated beads in a pull-down assay.[3][9] The captured proteins can subsequently be identified by mass spectrometry.

Proximity Labeling for Proteomics

A cutting-edge application of biotinylation is in proximity labeling techniques, such as those using the engineered ascorbate (B8700270) peroxidase APEX2.[8][10][11] By targeting an APEX2-fusion protein to a specific lipid-containing organelle, like lipid droplets, the enzyme can be induced to generate short-lived biotin-phenoxyl radicals. These radicals covalently tag nearby endogenous proteins with biotin.[12][13] The biotinylated proteins can then be purified and identified, providing a snapshot of the proteome in the immediate vicinity of the organelle.[10][11]

Signal Transduction Research

Biotinylated lipids provide a means to artificially induce and study signal transduction events at the plasma membrane.[7] By incorporating biotinylated lipids into the cell membrane, followed by the addition of streptavidin and then an anti-streptavidin antibody, it is possible to cluster these lipids and any associated membrane proteins.[7] This clustering can mimic ligand-induced receptor dimerization or oligomerization, thereby activating downstream signaling pathways. This technique has been used to study signaling in T-lymphocytes, demonstrating that clustering of membrane components can induce intracellular calcium elevation and protein tyrosine phosphorylation.[7]

Quantitative Data

The efficacy of biotinylated lipids as a molecular tool is fundamentally dependent on the quantitative parameters of the biotin-streptavidin interaction. The following table summarizes key quantitative data related to this interaction and its application in experimental settings.

| Parameter | Value | Context | Reference(s) |

| Dissociation Constant (Kd) of Biotin-Streptavidin | ≈ 10⁻¹⁴ M | One of the strongest non-covalent interactions known in nature. | [1] |

| Dissociation Constant (Kd) of Biotin-Avidin | ≈ 10⁻¹⁵ M | Avidin exhibits a slightly higher affinity for biotin than streptavidin. | [1] |

| Dissociation Constant (Kd) of Biotinylated Lipid Bilayer and Streptavidin | 40 fM (4 x 10⁻¹⁴ M) | Demonstrates that the high-affinity interaction is maintained when biotin is presented on a lipid bilayer surface. | [14] |

| Concentration of Biotinylated Lipids in Supported Lipid Bilayers | 5 mol% | A typical concentration used for creating functionalized surfaces for protein binding studies. | [4] |

| Biotin-Phenol Concentration for APEX2 Proximity Labeling | 500 µM | The concentration of the biotinylating agent used to treat cells before inducing the labeling reaction. | [10] |

| Hydrogen Peroxide (H₂O₂) Concentration for APEX2 Proximity Labeling | 1 mM | The concentration of H₂O₂ used to activate the APEX2 enzyme for biotinylation. | [10] |

| Biotinylated Probe Concentration for Pull-Down Assays | 1 - 6 µg (100 - 600 pmol) | A suggested starting range for the amount of biotinylated bait to be used in a pull-down experiment. | [9] |

| Streptavidin Bead Slurry for Pull-Down Assays | 20 - 50 µL | The amount of streptavidin-coated beads typically used, depending on their binding capacity. | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing biotinylated lipids.

Proximity Labeling of Lipid Droplet Proteins using APEX2

This protocol describes the identification of proteins in the vicinity of lipid droplets in cultured cells using an engineered ascorbate peroxidase (APEX2) to catalyze biotinylation of nearby proteins.[10][11]

1. Cell Line Generation:

- Generate stable cell lines expressing an APEX2 fusion protein targeted to lipid droplets (e.g., by fusing APEX2 to a known lipid droplet resident protein).

- Include a control cell line expressing a soluble, cytosolic APEX2 to identify non-specifically labeled proteins.

2. Cell Culture and Induction:

- Plate the stable cell lines in a 6-well plate.

- If using an inducible expression system (e.g., doxycycline-inducible), add the inducer (e.g., 0-100 ng/mL doxycycline) and incubate for 48 hours to induce expression of the APEX2 fusion protein.[10]

- 24 hours prior to harvesting, treat the cells with 7 µM hemin (B1673052) to ensure proper folding and activity of the APEX2 enzyme.[10]

3. Biotinylation Reaction:

- Treat the cells with 500 µM biotin-phenol for 30 minutes.[10]

- To initiate the biotinylation reaction, add 1 mM hydrogen peroxide (H₂O₂) to the cell culture medium and incubate for 1 minute.[10]

- Quench the reaction by rapidly aspirating the medium and washing the cells twice with a quenching buffer (e.g., 20 mM sodium ascorbate, 10 mM NaN₃, and 10 mM Trolox in PBS).[12]

4. Cell Lysis and Protein Purification:

- Wash the cells once with PBS.

- Lyse the cells and isolate the biotinylated proteins using streptavidin-coated magnetic beads.

5. Mass Spectrometry Analysis:

- Elute the bound proteins from the beads.

- Digest the proteins into peptides (e.g., with trypsin).

- Analyze the resulting peptides by mass spectrometry to identify the proteins that were in close proximity to the lipid droplets.

Biotin-Lipid Pull-Down Assay

This protocol outlines the steps for identifying proteins that interact with specific lipids using biotinylated liposomes and a pull-down assay.[9]

1. Preparation of Biotinylated Liposomes:

- Prepare liposomes containing a defined concentration of the biotinylated lipid of interest (e.g., 5 mol%).

- The lipid composition of the liposomes should be chosen to mimic the biological membrane of interest.

2. Incubation with Cell Lysate:

- Prepare a cell lysate from the cells or tissue of interest. The total protein concentration should be determined (e.g., 250 - 500 µg).[9]

- Incubate the cell lysate with the biotinylated liposomes (e.g., 1-6 µg of biotinylated probe) for 1-2 hours at 4°C with gentle rotation to allow for the formation of protein-liposome complexes.[9]

3. Capture of Biotinylated Complexes:

- Add pre-washed streptavidin-coated beads (e.g., 20-50 µL of slurry) to the lysate-liposome mixture.[9]

- Incubate for another hour at 4°C with gentle rotation to allow the biotinylated liposomes and their bound proteins to bind to the beads.[9]

4. Washing:

- Pellet the beads using a magnetic rack and discard the supernatant.

- Wash the beads 3-5 times with a wash buffer to remove non-specifically bound proteins.[9]

5. Elution and Analysis:

- Elute the captured proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).

- Analyze the eluted proteins by SDS-PAGE and Western blotting with antibodies against candidate proteins, or by mass spectrometry for a broader proteomic analysis.

Surface Plasmon Resonance (SPR) with Biotinylated Liposomes

This protocol describes the use of SPR to study the interaction of a protein with a lipid bilayer containing biotinylated lipids.[6][15]

1. Sensor Chip Preparation:

- Use an appropriate sensor chip for liposome (B1194612) capture, such as an L1 chip, which has a carboxymethylated dextran (B179266) surface modified with lipophilic groups.[6][15]

- Regenerate the chip surface according to the manufacturer's instructions (e.g., with injections of NaOH and CHAPS).[15]

2. Liposome Immobilization:

- Prepare liposomes containing biotinylated lipids.

- Inject the liposome solution over the sensor chip surface to allow for their capture and the formation of a supported lipid bilayer.[15]

- Inject a solution of streptavidin over the surface to bind to the biotinylated lipids, creating a functionalized surface.

3. Binding Analysis:

- Inject the analyte (the protein of interest) at various concentrations over the functionalized sensor surface.

- Monitor the change in the SPR signal in real-time to observe the association and dissociation of the analyte from the lipid bilayer.

- The data can be used to determine the kinetic parameters (association rate constant, dissociation rate constant) and the affinity (dissociation constant, Kd) of the interaction.

Visualizations

The following diagrams, created using the Graphviz DOT language, illustrate key workflows and signaling pathways related to the use of biotinylated lipids.

Caption: Workflow for Proximity Labeling using APEX2.

Caption: Workflow for a Biotin-Lipid Pull-Down Assay.

Caption: Induced Receptor Clustering and Signaling.

Conclusion

The biotinylation of lipids has emerged as a cornerstone technique in modern biological and pharmaceutical research. The unparalleled strength and specificity of the biotin-streptavidin interaction provide a robust and versatile method for the manipulation and analysis of lipid-based systems. From enhancing the precision of drug delivery to unraveling the complexities of membrane protein function and cellular signaling, the applications of biotinylated lipids are both broad and impactful. As research continues to push the boundaries of our understanding of cellular processes at the molecular level, the role of the biotinyl group in lipids as a critical enabling technology is set to expand even further. This guide has provided a comprehensive overview of the core principles, quantitative data, and experimental protocols that form the foundation of this powerful technique, aiming to equip researchers with the knowledge to effectively harness its potential in their own investigations.

References

- 1. Streptavidin - Wikipedia [en.wikipedia.org]

- 2. An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bioclone.net [bioclone.net]

- 4. mdpi.com [mdpi.com]

- 5. Regulated expression of active biotinylated G-protein coupled receptors in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 7. Artificially lipid-anchored proteins can elicit clustering-induced intracellular signaling events in Jurkat T-lymphocytes independent of lipid raft association - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of Lipid Droplet Proteomes by Proximity Labeling Proteomics Using APEX2 | Springer Nature Experiments [experiments.springernature.com]

- 9. benchchem.com [benchchem.com]

- 10. Identification of Lipid Droplet Proteomes by Proximity Labeling Proteomics Using APEX2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of Lipid Droplet Proteomes by Proximity Labeling Proteomics Using APEX2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. APEX2 labelling and screening for biotinylated proteins by proteomics [protocols.io]

- 13. APEX Peroxidase-Catalyzed Proximity Labeling and Multiplexed Quantitative Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Investigating membrane-binding properties of lipoxygenases using surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]

18:1 Biotinyl PE solubility and stability

An In-depth Technical Guide to 18:1 Biotinyl PE: Solubility and Stability for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, chemically known as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl), is a functionalized phospholipid widely utilized in biomedical and materials science research.[1] Its amphiphilic nature, combining the structural properties of a phospholipid with the high-affinity binding of biotin (B1667282) to avidin (B1170675) and streptavidin, makes it an invaluable tool for a variety of applications. These include the preparation of liposomes, the formation of supported lipid bilayers (SLBs) for studying membrane-protein interactions, and in proximity labeling assays to investigate protein-protein interactions.[2][3][4][5][6][7][8] This guide provides a comprehensive overview of the solubility and stability of this compound, presenting quantitative data, detailed experimental protocols, and visualizations to aid researchers in its effective use.

Data Presentation

Solubility of this compound and Related Compounds

The solubility of this compound is a critical parameter for its handling and application in various experimental setups. While specific quantitative data for this compound is not extensively published, its solubility is comparable to its non-biotinylated counterpart, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE).

| Compound | Solvent | Solubility | Temperature (°C) | Citation |

| This compound | Chloroform | Soluble | Not Specified | [1] |

| This compound | Methanol | Soluble | Not Specified | [1] |

| This compound | Ethanol | Soluble | Not Specified | [1] |

| This compound | Dichloromethane | Soluble | Not Specified | [1] |

| DOPE | Ethanol | 40 mg/mL | Not Specified (ultrasonication needed) | [9] |

| DOPE | Chloroform | ~3.3 mg/mL | Not Specified | [10] |

| DOPE | DMSO | 5 mg/mL | Not Specified | [11] |

| DOPE | Chloroform:Methanol:Water (65:25:4) | 5 mg/mL | Not Specified | [11] |

Stability of this compound

The stability of this compound is influenced by several factors including temperature, pH, and enzymatic activity. Proper storage and handling are crucial to maintain its integrity.

| Parameter | Condition | Observation | Citation |

| Storage Temperature | -20°C | Recommended for long-term storage (up to 1 year) in solid form, away from light. | [1] |

| pH | Acidic (pH 3.8-4.5) | N-acyl-phosphatidylethanolamine can be hydrolyzed by phospholipase A1. | [12] |

| pH | Neutral (pH 7.2) | N-acyl-phosphatidylethanolamine is not hydrolyzed. | [12] |

| Thermal Stability | -16°C (Tm), 10°C (Th) for DOPE | Transition from gel to liquid-crystalline phase (Tm) and lamellar to hexagonal phase (Th). | [11] |

| Liposome (B1194612) Stability | 4°C | Liposomes containing biotinylated PE showed minimal leakage upon prolonged storage. | [13] |

| Liposome Stability | Acidic pH | Can lead to a decrease in liposome stability. | [14] |

| Liposome Stability | Alkaline pH (>9) | Less stable than neutral or moderately acidic solutions. | [15] |

Experimental Protocols

Protocol 1: Determination of this compound Solubility (Equilibrium Solubility Method)

This protocol is adapted from general methods for determining the solubility of lipids in organic solvents.[16][17]

Materials:

-

This compound

-

Organic solvents (e.g., Chloroform, Ethanol, Methanol, Dichloromethane)

-

Glass vials with Teflon-lined caps

-

Vortex mixer

-

Shaker or rotator at a controlled temperature

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with an appropriate detector (e.g., ELSD or UV-Vis at low wavelength)

-

Analytical balance

Procedure:

-

Add an excess amount of this compound to a pre-weighed glass vial.

-

Add a known volume of the desired organic solvent to the vial.

-

Tightly cap the vial and vortex vigorously for 1-2 minutes to ensure initial dispersion.

-

Place the vial on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, centrifuge the vial at a high speed to pellet the undissolved lipid.

-

Carefully collect a known volume of the supernatant, ensuring no solid material is transferred.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample by HPLC to determine the concentration of dissolved this compound.

-

Calculate the solubility in mg/mL based on the measured concentration and the dilution factor.

Protocol 2: Assessment of this compound Chemical Stability by HPLC

This protocol outlines a method to assess the degradation of this compound over time under different conditions.[18][19]

Materials:

-

This compound solution in a relevant solvent or buffer

-

Incubators or water baths set to desired temperatures

-

pH meter and buffers for pH stability testing

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., ELSD or MS)

-

Vials for sample storage

Procedure:

-

Prepare solutions of this compound at a known concentration in the desired solvent or buffer system.

-

Aliquot the solution into multiple vials for each storage condition to be tested (e.g., different temperatures, pH values, light exposure).

-

Store the vials under the specified conditions.

-

At predetermined time points (e.g., 0, 1, 2, 4, 8, 12 weeks), remove a vial from each condition for analysis.

-

Analyze the sample by HPLC to quantify the amount of intact this compound remaining. The appearance of new peaks may indicate degradation products.

-

Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.

Protocol 3: Liposome Stability Assay (Calcein Leakage Assay)

This protocol assesses the stability of liposomes containing this compound by measuring the leakage of an encapsulated fluorescent dye.[13]

Materials:

-

This compound

-

Other lipids for liposome formulation (e.g., DOPE, DOPC)

-

Calcein (B42510) or other fluorescent dye

-

Size-exclusion chromatography column (e.g., Sephadex G-50)

-

Fluorometer

-

Buffer (e.g., Tris-HCl)

-

Triton X-100 solution

Procedure:

-

Prepare liposomes incorporating this compound and encapsulating a self-quenching concentration of calcein using a standard method (e.g., thin-film hydration followed by sonication or extrusion).

-

Separate the liposomes from unencapsulated calcein using a size-exclusion chromatography column.

-

Measure the initial fluorescence of the liposome suspension (F_initial).

-

Store the liposome suspension under the desired conditions (e.g., 4°C).

-

At various time points, take an aliquot of the liposome suspension and measure the fluorescence (F_t).

-

To determine the maximum fluorescence (F_max), add Triton X-100 to a separate aliquot to lyse the liposomes and release all the encapsulated calcein.

-

Calculate the percentage of calcein leakage at each time point using the formula: % Leakage = [(F_t - F_initial) / (F_max - F_initial)] * 100

Mandatory Visualization

Caption: Workflow for the preparation and application of biotinylated liposomes.

Caption: Workflow for assessing the chemical stability of this compound.

Conclusion

This compound is a versatile and powerful tool for researchers in various fields. A thorough understanding of its solubility and stability is paramount for the successful design and execution of experiments. This guide has provided a consolidated resource of available data, detailed experimental protocols for characterizing these properties, and visual workflows to aid in experimental planning. By following the outlined procedures and considering the stability factors, researchers can ensure the integrity and reliability of their results when utilizing this compound.

References

- 1. 1,2-Dioleoyl-sn-Glycero-3-Phosphoethanolamine-N-Biotinyl Sodium Salt - CD BioSustainable [sustainable-bio.com]

- 2. scientificlabs.ie [scientificlabs.ie]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. The Planar Lipid Bilayer System Serves as a Reductionist Approach for Studying NK Cell Immunological Synapses and their Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dash.harvard.edu [dash.harvard.edu]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. Proximity labeling for investigating protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A proximity proteomics pipeline with improved reproducibility and throughput | Molecular Systems Biology [link.springer.com]

- 9. lifetechindia.com [lifetechindia.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. avantiresearch.com [avantiresearch.com]

- 12. Comparison of the hydrolysis of phosphatidylethanolamine and phosphatidyl(N-acyl)ethanolamine in Dictyostelium discoideum amoebae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bilayer stabilization of phosphatidylethanolamine by N-biotinylphosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Long-term stability of sterically stabilized liposomes by freezing and freeze-drying: Effects of cryoprotectants on structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ijper.org [ijper.org]

- 16. researchgate.net [researchgate.net]

- 17. Measuring saturation solubility in lipid excipients ⋅ Gattefossé [gattefosse.com]

- 18. ELSD-HPLC Method for Analysis of Phospholipids on Lipak Colulm | SIELC Technologies [sielc.com]

- 19. eurekaselect.com [eurekaselect.com]

The Pivotal Role of Oleoyl Chains in 18:1 Biotinyl PE: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical functions of the oleoyl (B10858665) (18:1) acyl chains in 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (18:1 Biotinyl PE). This versatile biotinylated phospholipid has become an indispensable tool in various research fields, from fundamental membrane biophysics to the development of targeted drug delivery systems. The unique properties conferred by its two unsaturated oleoyl chains are central to its utility, influencing membrane fluidity, phase behavior, and interactions with other molecules. This guide provides a comprehensive overview of these properties, detailed experimental protocols, and visualizations of its application in studying complex biological systems.

The Biophysical Influence of Oleoyl Chains

The two oleoyl chains, each an 18-carbon chain with a single cis double bond (18:1), are the primary determinants of the physical behavior of this compound within a lipid bilayer. These unsaturated fatty acid tails introduce a "kink" in their structure, which prevents the tight packing that is characteristic of saturated acyl chains. This disruption of packing has profound effects on the collective properties of the membrane.

Impact on Membrane Fluidity and Phase Transitions

The presence of unsaturated oleoyl chains significantly increases the fluidity of lipid bilayers. This is because the kinks in the chains create more space between lipid molecules, reducing the van der Waals forces and lowering the temperature at which the membrane transitions from a gel-like state to a more fluid, liquid-crystalline state.

Recent molecular dynamics simulations and experimental studies on bilayers composed of dioleoylphosphatidylcholine (DOPC) and dioleoylphosphatidylethanolamine (DOPE), which share the same oleoyl chains as this compound, provide quantitative insights into these effects.[1][2]